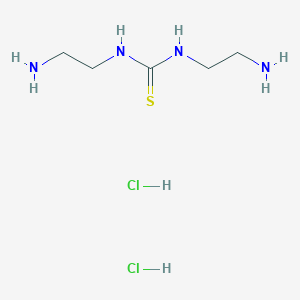
16-Hydroxy Methylstenbolone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
16-Hydroxy Methylstenbolone is a synthetic anabolic-androgenic steroid It is a derivative of Methylstenbolone, which itself is a 17α-methylated derivative of dihydrotestosterone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 16-Hydroxy Methylstenbolone involves multiple steps, starting from the base compound dihydrotestosterone. The process includes methylation at the 17α position and hydroxylation at the 16 position. Specific reaction conditions such as temperature, pressure, and catalysts are crucial for achieving the desired product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using advanced techniques to ensure high yield and purity. The process is carefully monitored to maintain consistency and quality of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized metabolites.
Reduction: Reduction reactions can convert the compound into different reduced forms, altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups into the molecule, potentially modifying its properties.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and other electrophiles are used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a model compound for studying steroid chemistry and developing new synthetic methods.
Biology: Research has explored its effects on cellular processes and its potential as a tool for studying androgen receptor interactions.
Medicine: Investigations into its anabolic properties have considered its potential use in treating muscle-wasting conditions.
Industry: The compound is used in the development of performance-enhancing supplements and other related products.
Mecanismo De Acción
The mechanism of action of 16-Hydroxy Methylstenbolone involves binding to androgen receptors in target tissues. This binding activates the receptor, leading to changes in gene expression that promote anabolic effects such as increased protein synthesis and muscle growth. The molecular pathways involved include the activation of the androgen receptor signaling cascade, which influences various cellular processes.
Comparación Con Compuestos Similares
Methylstenbolone: A closely related compound with similar anabolic properties but different metabolic stability.
Methasterone: Another 17α-methylated derivative of dihydrotestosterone with distinct pharmacokinetic properties.
Mestanolone: A related anabolic steroid with different receptor binding affinities and biological effects.
Uniqueness: 16-Hydroxy Methylstenbolone is unique due to its specific hydroxylation at the 16 position, which may influence its metabolic stability and biological activity compared to other similar compounds
Propiedades
Número CAS |
1419771-01-9 |
|---|---|
Fórmula molecular |
C₂₁H₃₂O₃ |
Peso molecular |
332.48 |
Sinónimos |
(5α,17β)-16,17-Dihydroxy-2,17-dimethyl-androst-1-en-3-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![tert-Butyl (1R,3S,5R)-3-Carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1142624.png)
![tert-butyl (1S,3R,5S)-3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1142625.png)
